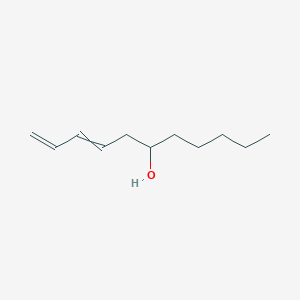

Undeca-1,3-dien-6-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

82932-84-1 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

undeca-1,3-dien-6-ol |

InChI |

InChI=1S/C11H20O/c1-3-5-7-9-11(12)10-8-6-4-2/h3,5,7,11-12H,1,4,6,8-10H2,2H3 |

InChI Key |

ONUMTLZUIRMPBN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC=CC=C)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Undeca-1,3-dien-6-ol: A Technical Guide

Abstract: This document provides a comprehensive technical overview of synthetic strategies for Undeca-1,3-dien-6-ol, a dienol of interest for researchers in synthetic organic chemistry and drug development. The guide focuses on a robust and accessible synthetic route utilizing a Grignard reaction, providing a detailed experimental protocol and representative data. An alternative approach via the Wittig reaction is also discussed. The content is structured to serve as a practical reference for scientists and professionals, incorporating detailed methodologies, tabulated data, and process visualizations to facilitate understanding and replication.

Introduction

This compound is an unsaturated alcohol characterized by a conjugated diene system and a secondary alcohol functional group. The 1,3-diene motif is a key structural feature in many biologically active natural products and serves as a versatile synthetic handle for a variety of transformations, including cycloadditions.[1] The secondary alcohol provides a site for further functionalization, making this compound a potentially valuable building block in medicinal chemistry and materials science. This guide outlines reliable methods for its synthesis, focusing on practical application in a laboratory setting.

Retrosynthetic Analysis and Key Strategies

The synthesis of this compound can be approached through several established carbon-carbon bond-forming reactions. The primary disconnection points are adjacent to the alcohol (C5-C6) and at the double bonds of the diene system.

Grignard Reaction Approach

A highly effective strategy involves the nucleophilic addition of an organometallic reagent to an α,β-unsaturated aldehyde. Specifically, the disconnection of the C5-C6 bond retrosynthetically leads to two commercially available or readily accessible precursors: Hexa-2,4-dienal and a pentyl Grignard reagent . This 1,2-addition reaction is a classic and reliable method for alcohol synthesis.[2][3]

Wittig Reaction Approach

An alternative strategy focuses on the formation of the conjugated diene system via a Wittig reaction.[4][5] This involves the reaction of a phosphonium ylide with an aldehyde.[6] For instance, reacting an appropriate allylic phosphonium ylide with heptanal could form the C3-C4 double bond. However, controlling the stereoselectivity of Wittig reactions with semi-stabilized allylic ylides can be challenging and may lead to mixtures of E/Z isomers.[1]

Given its straightforward execution and generally high yields for 1,2-addition, this guide will focus on the Grignard reaction pathway.

Visualization of Synthetic Pathways

The logical flow of the proposed synthetic routes can be visualized as follows.

Caption: Retrosynthetic analysis of this compound.

Caption: Experimental workflow for the Grignard synthesis.

Experimental Protocol: Grignard Synthesis Route

This section provides a detailed methodology for the synthesis of this compound from 1-bromopentane and hexa-2,4-dienal.

Materials and Equipment

-

Reactants: Magnesium turnings, 1-bromopentane, iodine (crystal), hexa-2,4-dienal, saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄).

-

Solvents: Anhydrous diethyl ether (Et₂O), hexanes, ethyl acetate.

-

Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator, silica gel for column chromatography.

Step-by-Step Procedure

Step 1: Preparation of Pentylmagnesium Bromide

-

All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere to exclude moisture.

-

Place magnesium turnings (1.2 eq) in the three-neck flask. Add one small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 1-bromopentane (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the 1-bromopentane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the gray, cloudy mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[7]

Step 2: Reaction with Hexa-2,4-dienal

-

Cool the flask containing the pentylmagnesium bromide solution to 0 °C using an ice bath.

-

Dissolve hexa-2,4-dienal (0.9 eq) in anhydrous diethyl ether in the dropping funnel.

-

Add the hexa-2,4-dienal solution dropwise to the stirred Grignard reagent at 0 °C. Maintain this temperature throughout the addition to favor 1,2-addition over 1,4-addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture again to 0 °C.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Quantitative Data Summary

The following table summarizes representative data for the proposed Grignard synthesis. Yields are based on typical outcomes for such reactions, and spectroscopic data are predicted based on the chemical structure.

| Parameter | Expected Value / Data |

| Molecular Formula | C₁₁H₂₀O |

| Molecular Weight | 168.28 g/mol |

| Typical Yield | 75-90% |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.30-6.10 (m, 2H, -CH=CH-CH=), 5.80-5.60 (m, 2H, =CH-CH=CH₂), 5.20 (dd, 1H, J=17.0, 1.5 Hz, =CH₂ trans), 5.05 (dd, 1H, J=10.0, 1.5 Hz, =CH₂ cis), 4.10 (q, 1H, J=6.5 Hz, -CH(OH)-), 1.60-1.20 (m, 9H, -(CH₂)₄- and -OH), 0.90 (t, 3H, J=7.0 Hz, -CH₃) ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 137.5, 132.8, 130.5, 118.0, 72.5, 37.0, 32.0, 28.0, 25.5, 22.8, 14.2 ppm. |

| IR (thin film) | ν 3350 (br, O-H), 3085 (=C-H), 2955, 2930, 2860 (C-H), 1650, 1605 (C=C), 1000, 950 (trans C=C bend), 900 (vinyl C=C bend) cm⁻¹. |

| Mass Spec (EI) | m/z (%): 168 (M⁺), 150 (M-H₂O)⁺, 97, 81, 67, 55. |

Conclusion

This guide details a practical and efficient synthesis of this compound via a Grignard reaction, providing a foundation for its laboratory preparation. The described protocol is robust and utilizes common reagents and techniques, making it accessible for a wide range of researchers. The provided workflow diagrams, experimental details, and representative data serve as a comprehensive resource for professionals in drug development and chemical synthesis, enabling the production of this versatile dienol for further investigation and application.

References

- 1. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. leah4sci.com [leah4sci.com]

- 4. iqac.unigoa.ac.in [iqac.unigoa.ac.in]

- 5. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

Stereoselective Synthesis of 1,3-Dienes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-diene motif is a fundamental building block in organic synthesis, prevalent in a wide array of natural products, pharmaceuticals, and functional materials. The stereochemistry of the diene unit is often crucial for its biological activity and chemical reactivity. This guide provides a comprehensive overview of modern, stereoselective methods for the synthesis of 1,3-dienes, with a focus on practical experimental protocols and comparative data.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the stereoselective construction of C-C bonds, including the formation of 1,3-dienes. These methods generally involve the coupling of a vinyl organometallic reagent with a vinyl halide or triflate, with retention of the stereochemistry of both coupling partners.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling utilizes a vinylboron compound (e.g., a vinylboronic acid or vinylboronate ester) and a vinyl halide or triflate in the presence of a palladium catalyst and a base. This method is widely used due to the stability and low toxicity of the organoboron reagents.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the vinyl halide to the Pd(0) catalyst, transmetalation of the vinyl group from the boron atom to the palladium center, and reductive elimination to form the 1,3-diene and regenerate the Pd(0) catalyst.

| Entry | Vinyl Halide | Vinylboronate | Catalyst (mol%) | Base | Solvent | Yield (%) | Stereoselectivity (E,E:E,Z) |

| 1 | (E)-β-Bromostyrene | (E)-Styrylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 92 | >98:2 |

| 2 | (Z)-1-Bromo-1-hexene | (E)-1-Propenyl-1-boronic acid pinacol ester | Pd(dppf)Cl₂ (5) | K₃PO₄ | Dioxane | 85 | 3:97 |

| 3 | (E)-1-Iodo-1-octene | (E)-2-(4-methoxyphenyl)vinylboronic acid | Pd₂(dba)₃ (2), SPhos (4) | K₃PO₄ | Toluene | 95 | >99:1 |

To a flask containing (E)-β-bromostyrene (1.0 mmol) and (E)-styrylboronic acid (1.2 mmol) is added Pd(PPh₃)₄ (0.03 mmol, 3 mol%). A solution of 2 M aqueous sodium carbonate (2.0 mL) is then added, followed by toluene (5 mL). The mixture is degassed with argon for 15 minutes and then heated to 80 °C with vigorous stirring for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired (1E,3E)-1,4-diphenyl-1,3-butadiene.

Negishi Coupling

The Negishi coupling involves the reaction of a vinyl organozinc reagent with a vinyl halide or triflate, catalyzed by a palladium or nickel complex. Organozinc reagents are more reactive than organoborons, often leading to faster reaction times and milder conditions.

The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The higher nucleophilicity of the organozinc reagent facilitates the transmetalation step.

| Entry | Vinyl Halide | Vinylzinc Reagent | Catalyst (mol%) | Solvent | Yield (%) | Stereoselectivity |

| 1 | (E)-1-Iodo-1-hexene | (E)-1-Hexenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 88 | >98% (E,E) |

| 2 | (Z)-1-Bromo-2-phenylethene | (E)-Styrylzinc chloride | Pd(dppf)Cl₂ (3) | THF | 91 | >98% (Z,E) |

| 3 | (E)-3-Iodo-2-propen-1-ol | (E)-1-Octenylzinc bromide | Pd₂(dba)₃ (2), P(2-furyl)₃ (8) | THF | 85 | >99% (E,E) |

A solution of (E)-1-hexenylzinc chloride (1.2 mmol) in THF is prepared by the addition of a solution of (E)-1-hexenyllithium to a solution of zinc chloride (1.2 mmol) in THF at 0 °C. To this solution is added Pd(PPh₃)₄ (0.05 mmol, 5 mol%) followed by (E)-1-iodo-1-hexene (1.0 mmol). The reaction mixture is stirred at room temperature for 6 hours. The reaction is then quenched by the addition of saturated aqueous ammonium chloride (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography (hexanes) to yield the product.

Stille Coupling

The Stille coupling employs a vinyl organostannane reagent and a vinyl halide or triflate. A key advantage is the tolerance of a wide variety of functional groups. However, the toxicity of organotin compounds is a significant drawback.

The catalytic cycle of the Stille coupling is analogous to the Suzuki and Negishi reactions. The transmetalation step involves the transfer of the vinyl group from the tin atom to the palladium center.

| Entry | Vinyl Halide | Vinylstannane | Catalyst (mol%) | Solvent | Yield (%) | Stereoselectivity |

| 1 | (E)-1-Iodo-2-phenylethene | (E)-Tributyl(styryl)stannane | Pd(PPh₃)₄ (2) | Toluene | 95 | >99% (E,E) |

| 2 | (Z)-1-Bromo-1-butene | (E)-Tributyl(1-hexenyl)stannane | PdCl₂(PPh₃)₂ (5) | DMF | 82 | >97% (Z,E) |

| 3 | (E)-Methyl 3-iodoacrylate | (E)-Tributyl(2-methyl-1-propenyl)stannane | AsPh₃, Pd₂(dba)₃ (4) | NMP | 89 | >98% (E,E) |

A mixture of (E)-1-iodo-2-phenylethene (1.0 mmol), (E)-tributyl(2-methyl-1-propenyl)stannane (1.1 mmol), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL) is degassed and heated to 100 °C for 16 hours under an argon atmosphere. After cooling, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (hexanes) to give the desired diene.

Olefination Reactions

Olefination reactions provide a direct route to 1,3-dienes from carbonyl compounds. The Wittig and Horner-Wadsworth-Emmons reactions are the most prominent methods in this category.

Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of 1,3-dienes, either an α,β-unsaturated aldehyde/ketone can be reacted with a simple ylide, or a saturated aldehyde/ketone can be reacted with an allylic ylide. The stereochemical outcome depends on the nature of the ylide (stabilized, semi-stabilized, or non-stabilized).

The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. The stereoselectivity is determined by the relative rates of formation of the cis and trans oxaphosphetanes.

| Entry | Aldehyde | Ylide | Base | Solvent | Yield (%) | Stereoselectivity (E:Z) |

| 1 | Cinnamaldehyde | Methylenetriphenylphosphorane | n-BuLi | THF | 85 | N/A |

| 2 | Benzaldehyde | (Triphenylphosphoranylidene)acetaldehyde | - | Toluene | 90 | >95:5 |

| 3 | Hexanal | Allyltriphenylphosphonium bromide | KHMDS | THF | 78 | 15:85 |

To a suspension of allyltriphenylphosphonium bromide (1.1 mmol) in dry THF (10 mL) at -78 °C is added KHMDS (1.1 mmol, 1.0 M in THF) dropwise. The resulting red solution is stirred at -78 °C for 30 minutes. A solution of benzaldehyde (1.0 mmol) in dry THF (2 mL) is then added, and the reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction that uses phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. This reaction typically provides excellent (E)-selectivity for the newly formed double bond.

The reaction begins with the deprotonation of the phosphonate to form a carbanion. This is followed by nucleophilic attack on the carbonyl to form an intermediate which then eliminates to give the alkene and a water-soluble phosphate byproduct, simplifying purification.

| Entry | Aldehyde | Phosphonate | Base | Solvent | Yield (%) | Stereoselectivity (E:Z) |

| 1 | Cinnamaldehyde | Triethyl phosphonoacetate | NaH | THF | 92 | >98:2 |

| 2 | Benzaldehyde | Diethyl (cyanomethyl)phosphonate | NaOEt | EtOH | 88 | >95:5 |

| 3 | Cyclohexanecarboxaldehyde | Diethyl allylphosphonate | n-BuLi | THF | 85 | >90:10 |

To a suspension of NaH (1.1 mmol, 60% dispersion in mineral oil) in dry THF (5 mL) at 0 °C is added triethyl phosphonoacetate (1.1 mmol) dropwise. The mixture is stirred at 0 °C for 30 minutes. A solution of cinnamaldehyde (1.0 mmol) in dry THF (2 mL) is then added, and the reaction is stirred at room temperature for 3 hours. The reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography to afford the desired diene.

Olefin Metathesis

Olefin metathesis, particularly cross-metathesis, has emerged as a powerful method for the synthesis of 1,3-dienes. This reaction involves the scrambling of substituents between two alkenes, catalyzed by a transition metal complex, typically containing ruthenium.

The accepted mechanism involves the formation of a metallacyclobutane intermediate from the reaction of an alkene with the metal carbene catalyst. This intermediate can then undergo a retro [2+2] cycloaddition to form a new alkene and a new metal carbene, thus propagating the catalytic cycle.

| Entry | Alkene 1 | Alkene 2 | Catalyst (mol%) | Solvent | Yield (%) | Stereoselectivity (E:Z) |

| 1 | Styrene | 1-Hexene | Grubbs II (5) | CH₂Cl₂ | 75 | 85:15 |

| 2 | Acrylonitrile | 1-Octene | Hoveyda-Grubbs II (3) | Toluene | 82 | >95:5 |

| 3 | Methyl acrylate | Allylbenzene | Grubbs I (5) | CH₂Cl₂ | 78 | 90:10 |

To a solution of styrene (1.0 mmol) and 1-hexene (1.2 mmol) in degassed dichloromethane (10 mL) is added Grubbs second-generation catalyst (0.05 mmol, 5 mol%). The reaction mixture is stirred at room temperature for 12 hours under an argon atmosphere. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel (hexanes) to afford the desired diene.

Conclusion

The stereoselective synthesis of 1,3-dienes can be achieved through a variety of powerful and versatile methods. Palladium-catalyzed cross-coupling reactions offer a reliable approach with excellent stereocontrol, retaining the geometry of the starting vinyl partners. Olefination reactions, particularly the Horner-Wadsworth-Emmons reaction, provide a direct route from carbonyls with high (E)-selectivity. Olefin metathesis has also become a valuable tool for constructing dienes. The choice of method will depend on the desired stereochemistry, functional group tolerance, and the availability of starting materials. The data and protocols presented in this guide are intended to assist researchers in selecting and implementing the most suitable strategy for their synthetic targets.

Undeca-1,3-dien-6-ol: An Examination of its Presence in Natural Sources

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Undeca-1,3-dien-6-ol is a specific unsaturated alcohol that has garnered interest within various chemical research domains. This guide addresses the inquiry into its natural origins, providing a comprehensive overview based on currently available scientific literature. For researchers and professionals in drug development, understanding the natural occurrence of a compound is often a critical first step in exploring its potential bioactivities and mechanisms of action. This document presents a thorough investigation into the presence of this compound in the natural world and outlines the standard methodologies that would be employed for the discovery and characterization of such a compound if it were to be found in a natural source.

Natural Occurrence of this compound: A Review of the Literature

A comprehensive review of scientific databases and literature reveals a significant finding: there is currently no documented evidence of this compound being isolated from a natural source. Searches for this specific chemical structure within repositories of natural products, essential oil analyses, and insect pheromone studies have not yielded any reported occurrences.

While various other undecadiene derivatives have been identified in nature, such as Undeca-3,4-diene-2,10-dione,5,6,6-trimethyl found in the methanolic seeds extract of Foeniculum vulgare, the specific isomer this compound remains unreported as a natural product. The current body of scientific knowledge primarily lists this compound in chemical supplier catalogs, indicating its availability as a synthetic molecule.

A Generalized Workflow for the Discovery of Novel Natural Products

In the event that this compound, or any novel compound, is hypothesized to exist in a natural source, a systematic scientific approach is undertaken for its discovery, isolation, and identification. The following workflow outlines the key experimental stages.

The Core of Attraction: An In-depth Technical Guide to the Biosynthesis of Long-chain Unsaturated Alcohols in Insects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain unsaturated alcohols are pivotal molecules in the chemical ecology of insects, most notably serving as essential components of sex pheromones that mediate mate recognition and reproductive isolation. The biosynthesis of these specific molecules is a highly regulated and fascinating metabolic process, involving a suite of specialized enzymes. Understanding this pathway at a molecular level not only provides fundamental insights into insect biology and evolution but also opens avenues for the development of novel, species-specific pest management strategies and other biotechnological applications. This technical guide provides a comprehensive overview of the core biosynthetic pathways, key enzymes, quantitative data, and detailed experimental protocols relevant to the study of long-chain unsaturated alcohol production in insects.

Core Biosynthetic Pathway

The de novo biosynthesis of long-chain unsaturated alcohols in insects originates from primary fatty acid metabolism. The general pathway involves a series of modifications to saturated fatty acid precursors, primarily palmitic acid (C16) and stearic acid (C18). These modifications are catalyzed by a dedicated set of enzymes, primarily fatty acyl-CoA desaturases (FADs) and fatty acyl-CoA reductases (FARs), often working in concert with elongases and other modifying enzymes like acetyltransferases and oxidases.[1][2] The specificity of these enzymes in terms of substrate chain length, the position and stereochemistry of the introduced double bonds, and the final functional group modification dictates the species-specific composition of the pheromone blend.[1]

Signaling Pathway for Pheromone Biosynthesis Activation

The production of sex pheromones is often tightly regulated by neuropeptides, most notably the Pheromone Biosynthesis Activating Neuropeptide (PBAN). Upon release, PBAN binds to its receptor on the pheromone gland cells, initiating a signaling cascade that leads to an influx of extracellular Ca2+ and subsequent activation of the enzymes involved in the biosynthetic pathway.

Key Enzymes and Their Characteristics

The biosynthesis of long-chain unsaturated alcohols is primarily orchestrated by two key enzyme families: Fatty Acyl-CoA Desaturases and Fatty Acyl-CoA Reductases.

Fatty Acyl-CoA Desaturases (FADs)

FADs are membrane-bound enzymes responsible for introducing double bonds at specific positions in the fatty acyl chain.[3] The diversity and specificity of these enzymes are major determinants of the final pheromone structure.[2] Insect desaturases are categorized based on the position of the double bond they introduce (e.g., Δ9, Δ11, Δ12-desaturases).[4][5][6] These enzymes typically contain three conserved histidine box motifs that are crucial for their catalytic activity.[6]

Fatty Acyl-CoA Reductases (FARs)

FARs catalyze the reduction of fatty acyl-CoAs to their corresponding primary alcohols.[7] These enzymes exhibit specificity for the chain length and degree of unsaturation of their substrates, which plays a crucial role in determining the final alcohol components of the pheromone blend.[8][9] Some FARs are known to produce fatty aldehydes as intermediates or final products.[10]

Quantitative Data on Enzyme Activity and Product Yield

The following tables summarize key quantitative data from studies on insect FADs and FARs, as well as the production of long-chain unsaturated alcohols in engineered systems.

Table 1: Kinetic Parameters of Insect Fatty Acyl-CoA Reductases

| Enzyme | Insect Species | Substrate | Km (µM) | Vmax (pmol/min/µg protein) | Reference |

| Slit-FAR1 | Spodoptera littoralis | (Z,E)-9,11-14:CoA | 1.9 ± 0.3 | 105 ± 5 | [11] |

| Slit-FAR1 | Spodoptera littoralis | (Z,E)-9,12-14:CoA | 2.5 ± 0.4 | 120 ± 8 | [11] |

| Slit-FAR1 | Spodoptera littoralis | (Z)-9-14:CoA | 3.1 ± 0.5 | 95 ± 6 | [11] |

| Slit-FAR1 | Spodoptera littoralis | (E)-11-14:CoA | 2.8 ± 0.4 | 110 ± 7 | [11] |

Table 2: Production of Long-Chain Unsaturated Alcohols in Engineered Yeast Expressing Insect FARs

| Insect FAR | Host Organism | Product(s) | Titer (mg/L) | Reference |

| HarFAR | Yarrowia lipolytica | (Z)-11-Hexadecen-1-ol | 188.1 | [12] |

| BlapFAR4 | Yarrowia lipolytica | C16:0-OH, C16:1Δ9-OH | 14.6 | [8] |

| BlucFAR1 | Yarrowia lipolytica | Saturated C18-C24 alcohols | 166.6 | [8] |

| BlapFAR4 | Saccharomyces cerevisiae | C16-OHs | 79 | [8] |

| BlucFAR1 | Saccharomyces cerevisiae | Fatty alcohols | 6.9 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of insect long-chain unsaturated alcohol biosynthesis.

Protocol 1: Cloning and Sequencing of Desaturase and Reductase Genes

This protocol outlines the general steps for identifying and obtaining the full-length coding sequences of FAD and FAR genes from insect pheromone glands.

-

Pheromone Gland Dissection: Pheromone glands are dissected from female insects, typically during their calling period to ensure high expression of relevant genes.[13]

-

Total RNA Extraction: Total RNA is extracted from the dissected glands using a suitable method, such as a TRIzol-based protocol.[14]

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using reverse transcriptase and an oligo(dT) or random primers.[14]

-

Degenerate PCR: Degenerate primers, designed based on conserved regions of known FAD or FAR sequences from other insect species, are used to amplify a partial fragment of the target gene.[5]

-

5' and 3' RACE-PCR: Rapid Amplification of cDNA Ends (RACE)-PCR is performed to obtain the full-length 5' and 3' ends of the cDNA using gene-specific primers designed from the sequence of the degenerate PCR product.[5]

-

Cloning and Sequencing: The full-length PCR product is cloned into a suitable vector (e.g., pGEM-T Easy) and sequenced.[15]

-

Sequence Analysis: The obtained sequences are assembled and analyzed using bioinformatics tools to confirm the open reading frame and identify conserved domains.

Protocol 2: Heterologous Expression and Functional Characterization in Yeast

This protocol describes the functional characterization of insect FADs and FARs by expressing them in the yeast Saccharomyces cerevisiae.[12]

-

Yeast Strain: A suitable yeast strain is chosen. For desaturase assays, a strain deficient in its endogenous desaturase (e.g., ole1) is often used.[12] For reductase assays, a wild-type strain can be used.

-

Expression Vector: The full-length coding sequence of the insect gene is cloned into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).[16]

-

Yeast Transformation: The expression construct is transformed into the yeast cells using a standard method like the lithium acetate procedure.

-

Expression Induction: Transformed yeast cells are grown in appropriate media, and gene expression is induced (e.g., by adding galactose).

-

Substrate Feeding (Optional): For some assays, specific fatty acid precursors are added to the culture medium.[17]

-

Lipid Extraction and Analysis: Yeast cells are harvested, and total lipids are extracted. For desaturase assays, fatty acid methyl esters (FAMEs) are prepared and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the novel unsaturated fatty acids produced.[12] For reductase assays, the alcohol products are extracted and analyzed by GC-MS.

Protocol 3: Fatty Acyl-CoA Reductase (FAR) Enzyme Assay

This protocol outlines a method for determining the activity and substrate specificity of a FAR enzyme.[18]

-

Enzyme Source: The FAR enzyme can be obtained from heterologous expression systems (e.g., insect cells or yeast) followed by purification, or from crude extracts of insect pheromone glands.[19][20][21]

-

Substrates: A range of potential fatty acyl-CoA substrates with varying chain lengths and degrees of unsaturation are required.

-

Reaction Mixture: The assay is typically performed in a buffered solution containing the enzyme, a fatty acyl-CoA substrate, and a reducing agent such as NADPH.[22]

-

Incubation: The reaction mixture is incubated at an optimal temperature for a defined period.

-

Product Extraction: The reaction is stopped, and the resulting fatty alcohols are extracted with an organic solvent (e.g., hexane).

-

Quantification: The extracted alcohols are analyzed and quantified by GC-MS.[23][24] An internal standard is often added for accurate quantification.

Protocol 4: RNA Interference (RNAi) for in vivo Gene Function Analysis

RNAi is a powerful tool to investigate the in vivo function of a specific gene by silencing its expression.[25][26][27]

-

dsRNA Synthesis: A DNA template corresponding to a specific region of the target gene is used for in vitro transcription to synthesize double-stranded RNA (dsRNA).[26]

-

dsRNA Injection: The dsRNA is injected into the insect at an appropriate life stage (e.g., late-instar larva or pupa). A control group is injected with a non-specific dsRNA (e.g., from GFP).[25]

-

Gene Expression Analysis: After a suitable incubation period, the expression level of the target gene in the pheromone gland is quantified using quantitative real-time PCR (qRT-PCR) to confirm knockdown.[28]

-

Phenotypic Analysis: The pheromone composition of the treated insects is analyzed by GC-MS to determine the effect of gene silencing on the production of long-chain unsaturated alcohols.[28]

Conclusion

The biosynthesis of long-chain unsaturated alcohols in insects is a complex and highly specific metabolic pathway that is crucial for their chemical communication. A thorough understanding of the key enzymes involved, their regulation, and their catalytic mechanisms is essential for both fundamental research and the development of innovative biotechnological applications. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to delve into this fascinating area of insect biochemistry and chemical ecology. Future research in this field will likely focus on the discovery of novel enzymes with unique specificities, the elucidation of the three-dimensional structures of these enzymes to understand the basis of their substrate specificity, and the engineering of these biosynthetic pathways in heterologous systems for the sustainable production of valuable semiochemicals.

References

- 1. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evolution of the Insect Desaturase Gene Family with an Emphasis on Social Hymenoptera - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and functional characterization of two independently-evolved fatty acid Delta12-desaturase genes from insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cloning and functional expression of a cDNA encoding a metabolic acyl-CoA delta 9-desaturase of the cabbage looper moth, Trichoplusia ni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Desaturase Gene Family is Crucially Required for Fatty Acid Metabolism and Survival of the Brown Planthopper, Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Plant Fatty Acyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. bio-rad.com [bio-rad.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 19. catalogue.curtin.edu.au [catalogue.curtin.edu.au]

- 20. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scienceopen.com [scienceopen.com]

- 22. assaygenie.com [assaygenie.com]

- 23. search.library.berkeley.edu [search.library.berkeley.edu]

- 24. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. doaj.org [doaj.org]

- 26. Protocol for RNA interference in gene expression in adult insects of Triatoma infestans (Hemiptera: Reduviidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of C11 Dienols

For Researchers, Scientists, and Drug Development Professionals

Abstract

C11 dienols, unsaturated alcohols with an eleven-carbon chain and two double bonds, represent a class of compounds with significant interest in various scientific domains, including pheromone research and as intermediates in organic synthesis. Their physical and chemical properties are dictated by the interplay of the hydroxyl functional group, the length of the hydrocarbon chain, and the position and stereochemistry of the two double bonds. This guide provides a comprehensive overview of the known physical and chemical characteristics of C11 dienols, details common experimental protocols for their analysis, and illustrates relevant workflows and concepts through diagrams.

Physical Properties of C11 Dienols

The physical properties of C11 dienols, such as boiling point, melting point, and solubility, are influenced by factors including molecular weight, the polarity imparted by the hydroxyl group, and the overall molecular geometry determined by the double bond isomers.[1][2] As with other long-chain alcohols, it is expected that boiling points will increase with the effective chain length and that solubility in water will be low due to the predominantly nonpolar hydrocarbon chain.[3][4][5]

Data for specific C11 dienol isomers is limited and spread across various sources. The following table summarizes available quantitative data for representative C11 dienol isomers.

| Property | (1E,3E)-undeca-1,3-dien-1-ol | (E)-undeca-1,5-dien-3-ol | 1,5-undecadien-3-ol |

| Molecular Formula | C₁₁H₂₀O | C₁₁H₂₀O | C₁₁H₂₀O |

| Molecular Weight ( g/mol ) | 168.28 | 168.28 | 168.28 |

| CAS Number | Not Available | 107172-51-0 | 56722-23-7 |

| Boiling Point (°C) | Not Available | Not Available | 244.00 @ 760.00 mm Hg |

| Specific Gravity | Not Available | Not Available | 0.87200 to 0.87800 @ 25.00 °C |

| Refractive Index | Not Available | Not Available | 1.45600 to 1.46200 @ 20.00 °C |

| Flash Point (°F) | Not Available | Not Available | 198.00 |

| Vapor Pressure (mmHg) | Not Available | Not Available | 0.004000 @ 25.00 °C (est.) |

| logP (o/w) | 4.5 (Computed) | Not Available | 3.786 (est.) |

| Water Solubility (mg/L) | Not Available | Not Available | 103.7 @ 25 °C (est.) |

Source: PubChem CID 20218149, Chemsrc CAS# 107172-51-0, FlavScents[6]

Chemical Properties and Reactivity

The chemical behavior of C11 dienols is characterized by the reactivity of the hydroxyl group and the two carbon-carbon double bonds.

-

Reactions of the Hydroxyl Group: Like other alcohols, C11 dienols can undergo esterification, etherification, and oxidation. The hydroxyl group also allows for the formation of hydrogen bonds, which influences their physical properties.[2]

-

Reactions of the Diene System: The conjugated or non-conjugated diene system is susceptible to electrophilic addition reactions. The presence of two double bonds offers multiple sites for reactions such as hydrogenation, halogenation, and epoxidation.

-

Oxidation: The conjugated diene moiety, in particular, can be a target for oxidation, a principle utilized by fluorescent probes like C11-BODIPY(581/591) where the diene's oxidation leads to a change in fluorescence.[7]

-

Pheromonal Activity: Certain dienol isomers are known to act as insect pheromones, indicating a high degree of specificity in their interaction with biological receptor systems. This biological activity is highly dependent on the precise stereochemistry of the double bonds.[8]

Experimental Protocols

The characterization of C11 dienols relies on a combination of chromatographic and spectroscopic techniques.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or other heat source

Procedure:

-

A small amount of the C11 dienol is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer.

-

The assembly is placed in a Thiele tube containing heating oil, ensuring the sample is level with the thermometer bulb.[9][10]

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped when a steady stream of bubbles is observed.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

GC-MS is a powerful technique for separating and identifying different isomers of C11 dienols in a mixture.[11][12]

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID) or coupled to a mass spectrometer.

-

A high-polarity capillary column (e.g., a wax-type column) is often used for separating unsaturated alcohols.

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 240 °C.

-

Final hold: 5 minutes at 240 °C.

-

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Procedure:

-

A dilute solution of the C11 dienol sample in a suitable solvent (e.g., hexane or dichloromethane) is prepared.

-

A small volume (typically 1 µL) is injected into the GC.

-

The components are separated based on their boiling points and interaction with the stationary phase of the column.

-

The separated components are detected by the MS, which provides a mass spectrum for each component, aiding in its identification by comparing the fragmentation pattern with spectral libraries.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural determination of C11 dienol isomers, including the position and stereochemistry of the double bonds.[15]

Sample Preparation:

-

The C11 dienol sample is dissolved in a deuterated solvent (e.g., CDCl₃).

Analysis:

-

¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. The coupling constants (J-values) between vinylic protons are crucial for determining the E/Z (trans/cis) geometry of the double bonds.

-

¹³C NMR: Shows the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the sp² hybridized carbons confirm the presence and location of the double bonds.

-

2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments are used to establish the complete connectivity of the carbon skeleton and to unambiguously assign all proton and carbon signals.

Visualizations

General Experimental Workflow for C11 Dienol Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel C11 dienol.

Caption: Workflow for Synthesis and Characterization of C11 Dienols.

Conceptual Diagram of Pheromone Signaling

While specific signaling pathways for C11 dienols are complex and species-dependent, the following diagram illustrates a generalized conceptual pathway for insect olfactory signaling initiated by a pheromone like a C11 dienol.

Caption: Generalized Insect Olfactory Signaling Pathway for a Pheromone.

Relevance in Drug Development

While direct applications of C11 dienols as therapeutic agents are not widely documented, their unique structures can serve as valuable synthons or scaffolds in the synthesis of more complex bioactive molecules. The principles governing their interaction with highly specific biological receptors, as seen in pheromone action, are of fundamental interest in drug design. Furthermore, understanding the physical and chemical properties of such long-chain unsaturated alcohols is crucial for predicting their ADME (absorption, distribution, metabolism, and excretion) properties, which is a key consideration in the development of any new chemical entity for therapeutic use. The use of Carbon-11, an isotope of carbon, in radiolabeling for Positron Emission Tomography (PET) is a significant tool in drug development for studying pharmacokinetics and target engagement, though this is distinct from the intrinsic properties of the C11 molecular structure itself.[16]

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. youtube.com [youtube.com]

- 3. chemview.epa.gov [chemview.epa.gov]

- 4. Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2024.sci-hub.box [2024.sci-hub.box]

- 7. Mass spectrometric characterization of the oxidation of the fluorescent lipid peroxidation reporter molecule C11-BODIPY(581/591) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pheromone communication channels in tortricid moths: lower specificity of alcohol vs. acetate geometric isomer blends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Gas chromatographic method for analysis of conjugated linoleic acids isomers (c9t11, t10c12, and t9t11) in broth media as application in probiotic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Update of on-line coupled liquid chromatography - gas chromatography for the analysis of mineral oil hydrocarbons in foods and cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. C-11 radiochemistry in cancer imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Experimental Guide to the Stability of Undeca-1,3-dien-6-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dienol Stability

Dienols, characterized by a hydroxyl group attached to a doubly unsaturated carbon chain, exhibit a delicate balance of thermodynamic and kinetic stability. Their reactivity is largely governed by the conjugated π-system and the allylic nature of the alcohol. The stability of undeca-1,3-dien-6-ol will be influenced by several factors, including:

-

Conformational Isomerism: Rotation around single bonds will lead to various conformers with different energy levels.

-

Keto-Enol Tautomerism: The dienol may exist in equilibrium with its corresponding keto form, with the position of the equilibrium indicating relative stability.

-

Oxidation and Decomposition Pathways: The presence of the dienol functionality can predispose the molecule to specific degradation reactions.

Theoretical calculations are indispensable for predicting the relative stabilities of different isomers and for elucidating reaction mechanisms at a molecular level.

Theoretical Calculations for Stability Analysis

A multi-faceted computational approach is recommended to thoroughly investigate the stability of this compound.

Conformational Analysis

The first step in a computational study is to identify the low-energy conformers of this compound. This is crucial as the calculated thermodynamic properties should be based on a Boltzmann-weighted average of the different conformations.

Methodology:

A common approach involves a stochastic or systematic conformational search using a lower level of theory (e.g., molecular mechanics with a suitable force field like MMFF94) to generate a large number of initial structures. These structures are then optimized at a higher level of theory, typically Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Method | Basis Set | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| 1 | B3LYP | 6-31G(d) | 0.00 | 45.2 |

| 2 | B3LYP | 6-31G(d) | 0.85 | 20.1 |

| 3 | B3LYP | 6-31G(d) | 1.50 | 9.8 |

| 4 | B3LYP | 6-31G(d) | 2.10 | 4.9 |

| 5 | B3LYP | 6-31G(d) | > 3.0 | < 1.0 |

Note: This data is illustrative. Actual calculations would be required to determine the true energy landscape.

Thermodynamic Stability

The thermodynamic stability of this compound can be assessed by calculating its standard enthalpy and Gibbs free energy of formation. These values can be compared to those of its isomers or potential decomposition products to determine the direction of spontaneous change.

Methodology:

High-level ab initio methods, such as G3 or G4 theory, or DFT with a large basis set (e.g., aug-cc-pVTZ) are generally employed for accurate energy calculations. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, can be used to reduce systematic errors in the calculations.

Table 2: Hypothetical Calculated Thermodynamic Properties

| Species | Method | Basis Set | ΔHf° (kcal/mol) | ΔGf° (kcal/mol) |

| This compound | G4 | - | -55.2 | -15.8 |

| Undeca-1,3-dien-6-one | G4 | - | -68.9 | -25.4 |

| Cyclization Product | G4 | - | -49.7 | -5.1 |

Note: This data is illustrative. The relative stability of the dienol versus its keto tautomer is a key point of investigation.

Experimental Protocols for Stability Assessment

Experimental validation is crucial to complement and confirm theoretical predictions.

Synthesis of this compound

The synthesis of dienols can be challenging due to their potential instability. A possible synthetic route could involve the selective reduction of a corresponding dienone.

Protocol for a Grignard-based Synthesis:

-

Starting Material: Undeca-1,3-dien-6-one.

-

Reagent: Methylmagnesium bromide (CH₃MgBr) in anhydrous diethyl ether.

-

Procedure:

-

The dienone is dissolved in anhydrous diethyl ether under an inert atmosphere (e.g., argon).

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of methylmagnesium bromide is added dropwise with stirring.

-

The reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Stability Studies

The stability of the synthesized this compound can be monitored under various conditions (e.g., different temperatures, pH, and in the presence of light or air).

Protocol for a Time-Course Stability Study:

-

Sample Preparation: A stock solution of purified this compound is prepared in a suitable solvent (e.g., acetonitrile).

-

Storage Conditions: Aliquots of the stock solution are stored under the desired conditions (e.g., 4 °C, 25 °C, 40 °C).

-

Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), an aliquot is withdrawn and analyzed by High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Data Analysis: The peak area of the this compound is recorded and plotted against time to determine the degradation kinetics.

Visualization of Computational and Experimental Workflows

Caption: Computational workflow for stability analysis.

Caption: Experimental workflow for stability validation.

Potential Signaling Pathways and Logical Relationships

While the direct involvement of this compound in specific signaling pathways is not established, molecules with similar structural motifs, such as allylic alcohols, can be substrates for various enzymes. For instance, they can be involved in detoxification pathways mediated by cytochrome P450 enzymes or be subjected to conjugation reactions.

Caption: Potential metabolic pathways for dienols.

Conclusion

The stability of this compound is a critical parameter for its potential applications. A combined theoretical and experimental approach, as outlined in this guide, provides a robust framework for a comprehensive stability assessment. Theoretical calculations can offer profound insights into the intrinsic properties of the molecule, while experimental studies are essential for understanding its behavior in a real-world setting. The methodologies described herein are based on well-established principles in computational and experimental chemistry and can be adapted to investigate other related molecules of interest.

Methodological & Application

Application Notes & Protocols for Gas Chromatography Analysis of Undeca-1,3-dien-6-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of Undeca-1,3-dien-6-ol using gas chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). This compound is a volatile organic compound (VOC) with potential applications in fragrance, flavor, and pharmaceutical industries. Accurate and robust analytical methods are crucial for its characterization, quality control, and pharmacokinetic studies.

Introduction

Gas chromatography is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds.[1] For a polar molecule like this compound, which contains a hydroxyl group, selection of the appropriate GC column and analytical conditions is critical to achieve optimal separation and peak shape. Due to the presence of the hydroxyl group, derivatization may be employed to improve volatility and reduce peak tailing.[2][3][4]

Two primary methods are presented: one utilizing a polar stationary phase for direct analysis and another employing a non-polar stationary phase following derivatization.

Method 1: Direct Analysis on a Polar Capillary Column

This method is suitable for the direct analysis of this compound without derivatization. The use of a polar column, such as one with a polyethylene glycol (wax) stationary phase, allows for strong interactions with the hydroxyl group of the analyte, leading to good separation from non-polar impurities.

Experimental Protocol

1. Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Create a series of calibration standards by serially diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

For unknown samples, dissolve a known weight of the sample in methanol to achieve a concentration within the calibration range.

2. GC-FID/MS Instrumentation and Conditions:

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Capillary Column | Polar Column: e.g., DB-WAX, HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector | Split/Splitless Inlet |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 (can be adjusted based on concentration) |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Program | - Initial Temperature: 80 °C, hold for 2 minutes- Ramp: 10 °C/min to 220 °C- Final Hold: 5 minutes at 220 °C |

| FID Temperature | 280 °C |

| MS Transfer Line | 250 °C |

| MS Ion Source | 230 °C |

| MS Quadrupole | 150 °C |

| Mass Range | 40-300 amu (in scan mode) |

Data Presentation: Method 1 (Hypothetical Data)

| Parameter | Value |

| Retention Time (RT) | Approximately 12.5 minutes |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Linearity (R²) | > 0.998 |

| Precision (%RSD) | < 5% |

Method 2: Analysis of TMS Derivative on a Non-Polar Capillary Column

For long-chain alcohols, derivatization is a common strategy to improve chromatographic behavior by increasing volatility and reducing interactions with the column surface.[5][6] Silylation, the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, is a widely used derivatization technique.[7]

Experimental Protocol

1. Derivatization Procedure (Silylation):

-

To 100 µL of the sample or standard solution in a vial, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the vial tightly and heat at 60 °C for 30 minutes.

-

Allow the vial to cool to room temperature before injection.

2. GC-FID/MS Instrumentation and Conditions:

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Capillary Column | Non-Polar Column: e.g., HP-5ms, DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector | Split/Splitless Inlet |

| Injector Temperature | 260 °C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Program | - Initial Temperature: 100 °C, hold for 2 minutes- Ramp: 15 °C/min to 280 °C- Final Hold: 5 minutes at 280 °C |

| FID Temperature | 300 °C |

| MS Transfer Line | 280 °C |

| MS Ion Source | 230 °C |

| MS Quadrupole | 150 °C |

| Mass Range | 50-400 amu (in scan mode) |

Data Presentation: Method 2 (Hypothetical Data)

| Parameter | Value |

| Retention Time (RT) | Approximately 10.2 minutes |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Linearity (R²) | > 0.999 |

| Precision (%RSD) | < 3% |

Visualization of Experimental Workflow and Logical Relationships

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. weber.hu [weber.hu]

Application Notes and Protocols for Chiral Separation of Unsaturated Alcohols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of unsaturated alcohols, critical molecules in the pharmaceutical, flavor, and fragrance industries. The following sections outline various techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Enzymatic Kinetic Resolution, offering comprehensive methodologies and quantitative data to guide researchers in developing and implementing effective enantioselective separation strategies.

Chromatographic Techniques for Chiral Separation of Unsaturated Alcohols

Chromatographic methods are powerful tools for the analytical and preparative separation of enantiomers of unsaturated alcohols. The choice of technique and specific conditions depends on the volatility, polarity, and structural features of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC with chiral stationary phases (CSPs) is a widely used method for the separation of a broad range of chiral compounds, including unsaturated alcohols. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile and effective.[1][2]

This method is suitable for the separation of enantiomers of allylic alcohol derivatives. Polysaccharide-based CSPs can effectively recognize and separate chiral molecules through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions.[3]

Table 1: HPLC Conditions and Performance Data for Chiral Separation of an Allylic Alcohol Derivative

| Parameter | Condition |

| Analyte | Allylic Alcohol Derivative |

| Column | ReproSil Chiral MIG (amylose tris(3-chloro-5-methylphenylcarbamate)) |

| Mobile Phase | Acetonitrile/Water (99:1, v/v) |

| Flow Rate | 0.3 mL/min |

| Temperature | 25 °C |

| Detection | UV |

| Retention Time (Enantiomer 1) | Varies by specific analyte |

| Retention Time (Enantiomer 2) | Varies by specific analyte |

| Resolution (Rs) | > 1.5 (baseline separation)[3] |

| Separation Factor (α) | Varies by specific analyte |

-

System Preparation: Equilibrate the ReproSil Chiral MIG column with the mobile phase (Acetonitrile/Water, 99:1, v/v) at a flow rate of 0.3 mL/min until a stable baseline is achieved. Maintain the column temperature at 25 °C.

-

Sample Preparation: Dissolve the racemic allylic alcohol derivative in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Injection: Inject an appropriate volume of the prepared sample onto the column.

-

Data Acquisition: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength. Record the chromatogram and integrate the peaks to determine retention times, resolution, and separation factor.

Gas Chromatography (GC)

Chiral GC is a highly sensitive and efficient technique for the separation of volatile and thermally stable unsaturated alcohols. Derivatized cyclodextrins are commonly used as chiral stationary phases.[4]

Linalool is a chiral terpene alcohol widely used in fragrances and flavors. Its enantiomers possess distinct aromas. This GC method allows for the baseline separation of (R)-(-)-linalool and (S)-(+)-linalool.

Table 2: GC Conditions and Performance Data for Chiral Separation of Linalool

| Parameter | Condition |

| Analyte | Linalool |

| Column | Rt-βDEXse (30 m x 0.32 mm ID, 0.25 µm film thickness)[4] |

| Carrier Gas | Hydrogen at 80 cm/sec[4] |

| Injector Temperature | 220 °C[4] |

| Detector Temperature (FID) | 220 °C[4] |

| Oven Temperature Program | 40 °C (1 min hold), then ramp to 230 °C at 2 °C/min (3 min hold)[4] |

| Retention Time ((R)-linalool) | ~35 min[4] |

| Retention Time ((S)-linalool) | ~35.5 min[4] |

| Resolution (Rs) | Baseline separated[4] |

-

System Preparation: Install the Rt-βDEXse column in the GC. Set the injector and detector temperatures to 220 °C. Program the oven temperature as specified in Table 2. Set the hydrogen carrier gas flow rate to 80 cm/sec.

-

Sample Preparation: Prepare a dilute solution of the linalool sample in a suitable solvent (e.g., hexane) at a concentration of approximately 100 µg/mL.

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Acquisition: Record the chromatogram using a Flame Ionization Detector (FID). Integrate the peaks to determine the retention times and calculate the enantiomeric ratio.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that combines the advantages of both GC and HPLC. It offers fast separations with lower solvent consumption, making it a "greener" alternative. SFC is particularly well-suited for chiral separations on polysaccharide-based CSPs.[5][6]

This method demonstrates the rapid separation of alcohol enantiomers using SFC, which is significantly faster than traditional HPLC.

Table 3: SFC Conditions and Performance Data for Chiral Separation of Alcohol Enantiomers

| Parameter | Condition |

| Analyte | Generic Alcohol Enantiomers |

| Column | Chiralcel OF (50 x 4.6 mm)[7] |

| Mobile Phase | 30% Methanol / 70% CO2[7] |

| Flow Rate | 4 mL/min[7] |

| Temperature | 35 °C[7] |

| Backpressure | 200 bar[7] |

| Detection | UV at 215 nm[7] |

| Analysis Time | < 2 minutes[7] |

-

System Preparation: Equilibrate the Chiralcel OF column with the mobile phase (30% Methanol / 70% CO2) at a flow rate of 4 mL/min. Maintain the column temperature at 35 °C and the backpressure at 200 bar.

-

Sample Preparation: Dissolve the racemic alcohol in the mobile phase modifier (methanol) to a concentration of about 1 mg/mL.

-

Injection: Inject a small volume (e.g., 5 µL) of the prepared sample.

-

Data Acquisition: Monitor the separation using a UV detector at 215 nm. Record the chromatogram for data analysis.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method for the preparation of enantiomerically enriched alcohols. Lipases are commonly used enzymes that catalyze the enantioselective acylation or hydrolysis of alcohols or their esters.[8][9]

Application Note: Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Unsaturated Alcohol

This protocol describes the kinetic resolution of a racemic secondary unsaturated alcohol via transesterification using an immobilized lipase. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol enantiomer.

Table 4: Parameters for Enzymatic Kinetic Resolution

| Parameter | Condition |

| Substrate | Racemic secondary unsaturated alcohol (e.g., sulcatol)[10] |

| Enzyme | Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)[10][11] |

| Acyl Donor | Vinyl acetate or other suitable acyl donor |

| Solvent | Organic solvent (e.g., toluene, hexane) |

| Temperature | 30-40 °C[11] |

| Monitoring | GC or Chiral HPLC |

| Expected Outcome | One enantiomer is acylated, leaving the other enantiomer as the unreacted alcohol. High enantiomeric excess (ee) for both product and remaining substrate can be achieved. |

Experimental Protocol: Enzymatic Kinetic Resolution

-

Reaction Setup: In a flask, dissolve the racemic unsaturated alcohol (1 equivalent) in an organic solvent. Add the acyl donor (e.g., vinyl acetate, 1.5 equivalents).

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-20 mg per mmol of substrate).

-

Reaction: Stir the mixture at the desired temperature (e.g., 40 °C).

-

Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC or chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.

-

Work-up: Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separation: Separate the resulting ester from the unreacted alcohol by column chromatography on silica gel.

-

Analysis: Determine the enantiomeric excess of the separated alcohol and the ester (after hydrolysis back to the alcohol) by chiral GC or HPLC.

Conclusion

The chiral separation of unsaturated alcohols is a critical task in many scientific and industrial fields. This document has provided an overview and detailed protocols for several powerful techniques, including HPLC, GC, SFC, and enzymatic kinetic resolution. The choice of the optimal method will depend on the specific properties of the unsaturated alcohol of interest, as well as the desired scale and purity requirements. The provided data and protocols serve as a valuable starting point for researchers to develop and optimize their own chiral separation methods.

References

- 1. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. gcms.cz [gcms.cz]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. fulir.irb.hr [fulir.irb.hr]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09004A [pubs.rsc.org]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Volatile Alcohols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of volatile alcohols, which are crucial intermediates and final products in the pharmaceutical, flavor, and fragrance industries. The following sections outline four robust synthetic methodologies: Catalytic Hydrogenation of Carbonyls, Reduction of Esters using Lithium Aluminum Hydride, Grignard Reaction with Carbonyl Compounds, and Biocatalytic Synthesis via the Ehrlich Pathway. Each section includes detailed experimental protocols, quantitative data for representative substrates, and diagrams illustrating the workflows and chemical transformations.

Catalytic Hydrogenation of Aldehydes and Ketones

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of aldehydes and ketones to primary and secondary alcohols, respectively.[1][2] This method offers high efficiency and atom economy, often requiring only simple filtration to remove the catalyst.[3][4]

Data Presentation

Table 1: Yields of Alcohols from Catalytic Hydrogenation of Various Carbonyl Compounds.

| Entry | Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | Raney® Ni (10 wt%) | H₂ (1 atm), H₂O, RT, 12h | Benzyl alcohol | 98 | [5] |

| 2 | 4-Methoxyacetophenone | Raney® Ni (10 wt%) | H₂ (1 atm), H₂O, RT, 12h | 1-(4-methoxyphenyl)ethanol | 95 | [5] |

| 3 | Cinnamaldehyde | Fe(II) complex (50 ppm), DBU (1 mol%) | H₂ (60 bar), EtOH, 40°C, 16h | Cinnamyl alcohol | >99 | [6] |

| 4 | 4-Fluorobenzaldehyde | Fe(II) complex (100 ppm), DBU (1 mol%) | H₂ (30 bar), EtOH, 40°C, 16h | (4-Fluorophenyl)methanol | >99 | [6] |

| 5 | Acetophenone | Pd(0)EnCat™ 30NP (10 mol%) | H₂ (balloon), EtOH, RT, 16h | 1-Phenylethanol | 98 | [7] |

| 6 | Vanillin | Raney® Ni (10 wt%) | H₂ (1 atm), H₂O, RT, 12h | Vanillyl alcohol | 96 | [5] |

Experimental Protocol: Hydrogenation using Raney® Nickel in Aqueous Media

This protocol is adapted from a procedure for the hydrogenation of aldehydes and ketones in an aqueous medium at room temperature.[3][5]

Materials:

-

Aldehyde or ketone substrate (1.0 mmol)

-

Raney® Nickel (10 wt% of the substrate)

-

Deionized Water (5 mL)

-

Hydrogen gas (H₂) balloon or cylinder

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum

-

Hydrogenation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone substrate (1.0 mmol) and deionized water (5 mL).

-

Carefully add the Raney® Nickel catalyst (10 wt%) to the flask.

-

Seal the flask with a septum and purge with hydrogen gas for 5 minutes to displace the air.

-

Connect the flask to a hydrogen balloon or a regulated hydrogen cylinder set to slightly above atmospheric pressure.

-

Stir the reaction mixture vigorously at room temperature for 12 hours.

-

Upon completion, carefully vent the excess hydrogen in a fume hood.

-

Filter the reaction mixture through a pad of celite to remove the Raney® Nickel catalyst.

-

Wash the celite pad with a small amount of water.

-

The aqueous filtrate containing the alcohol product can be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the pure alcohol. For many volatile alcohols, the product is of high purity without the need for column chromatography.[3]

Diagram: Catalytic Hydrogenation Workflow

Caption: Workflow for the catalytic hydrogenation of carbonyls.

Reduction of Esters with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to primary alcohols.[8][9] This reaction is typically carried out in anhydrous ether solvents followed by an aqueous workup.[1]

Data Presentation

Table 2: Representative Yields for the Reduction of Esters to Primary Alcohols with LiAlH₄.

| Entry | Ester Substrate | Product | Yield (%) |

| 1 | Ethyl benzoate | Benzyl alcohol | 90 |

| 2 | Methyl cinnamate | Cinnamyl alcohol | 85 |

| 3 | Ethyl acetate | Ethanol | 86 |

| 4 | Methyl phenylacetate | 2-Phenylethanol | 92 |

| 5 | Ethyl hexanoate | 1-Hexanol | 88 |

Yields are typical for this reaction under standard conditions.

Experimental Protocol: Reduction of an Ester to a Primary Alcohol

This is a general procedure for the reduction of an ester using LiAlH₄ in an anhydrous ether solvent.[1][10] Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Ester substrate (10 mmol)

-

Lithium aluminum hydride (LiAlH₄) (20 mmol, 2 equivalents)

-

Anhydrous diethyl ether or THF (50 mL)

-

10% Sulfuric acid (H₂SO₄) or saturated aqueous ammonium chloride (NH₄Cl)

-

Three-neck round-bottom flask, dropping funnel, condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Set up a dry three-neck round-bottom flask fitted with a dropping funnel, a condenser with a drying tube, and an inert gas inlet.

-

In the flask, suspend LiAlH₄ (20 mmol) in anhydrous diethyl ether (20 mL) under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Dissolve the ester substrate (10 mmol) in anhydrous diethyl ether (30 mL) and add it to the dropping funnel.

-

Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour or until the reaction is complete (monitored by TLC).

-

Work-up (Caution: Exothermic): Cool the reaction mixture in an ice bath. Slowly and carefully add 10% sulfuric acid or saturated aqueous NH₄Cl dropwise to quench the excess LiAlH₄.

-

Continue adding the aqueous solution until the gray precipitate turns white and the hydrogen evolution ceases.

-

Separate the ether layer. Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude alcohol can be purified by distillation or column chromatography.

Diagram: LiAlH₄ Reduction Pathway

Caption: Mechanism of ester reduction to a primary alcohol.

Grignard Synthesis of Volatile Alcohols

The Grignard reaction is a versatile method for forming carbon-carbon bonds and synthesizing alcohols.[11] By reacting a Grignard reagent (R-MgX) with different carbonyl compounds, primary, secondary, or tertiary alcohols can be produced.[12][13]

-

Formaldehyde → Primary alcohol

-

Other Aldehydes → Secondary alcohol

-

Ketones → Tertiary alcohol

-

Esters (with 2 equivalents of Grignard reagent) → Tertiary alcohol[14]

Data Presentation

Table 3: Synthesis of Various Alcohols using the Grignard Reaction.

| Entry | Carbonyl Substrate | Grignard Reagent | Product | Alcohol Type | Yield (%) |

| 1 | Formaldehyde | Phenylmagnesium bromide | Benzyl alcohol | Primary | ~65 |

| 2 | Acetaldehyde | Ethylmagnesium bromide | 2-Butanol | Secondary | ~70 |

| 3 | Acetone | Methylmagnesium iodide | tert-Butanol | Tertiary | ~75 |

| 4 | Benzaldehyde | Methylmagnesium bromide | 1-Phenylethanol | Secondary | ~80 |

| 5 | Ethyl Acetate | 2 eq. Phenylmagnesium bromide | 1,1-Diphenylethanol | Tertiary | ~85 |

Yields are representative and can vary based on specific reaction conditions and substrate purity.

Experimental Protocol: General Grignard Synthesis of an Alcohol

Caution: Grignard reagents are highly reactive with protic solvents (water, alcohols) and atmospheric moisture. All glassware must be flame-dried, and the reaction must be performed under a strict inert atmosphere.

Materials:

-

Alkyl or aryl halide (e.g., bromobenzene) (11 mmol)

-

Magnesium turnings (12 mmol)

-

Anhydrous diethyl ether or THF

-

Carbonyl substrate (aldehyde, ketone, or ester) (10 mmol)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Iodine crystal (as an initiator)

-

Flame-dried three-neck flask, condenser, dropping funnel

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings (12 mmol) and a small crystal of iodine in a flame-dried three-neck flask under an inert atmosphere.

-

Add a small portion of a solution of the alkyl/aryl halide (11 mmol) in anhydrous ether (20 mL) to the magnesium.

-

If the reaction does not start (disappearance of iodine color, bubbling), gently warm the flask.

-

Once initiated, add the remaining halide solution dropwise to maintain a steady reflux. After addition, stir for 30 minutes until most of the magnesium is consumed.

-

-

Reaction with Carbonyl:

-